molecular formula C13H19BrO B12624810 1-Bromo-4-[2-(pentyloxy)ethyl]benzene CAS No. 918441-52-8

1-Bromo-4-[2-(pentyloxy)ethyl]benzene

Katalognummer: B12624810
CAS-Nummer: 918441-52-8
Molekulargewicht: 271.19 g/mol
InChI-Schlüssel: CNBWSRZQPOKGIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-[2-(pentyloxy)ethyl]benzene is a chemical compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of the bromine atom makes these compounds highly reactive and useful as intermediates in organic synthesis, particularly in the formation of aryllithium compounds.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of 1-bromo-4-n-pentyl benzene was achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with a purity of 99.3%. This method demonstrates the feasibility of synthesizing bromobenzene derivatives with high purity and yield under optimized conditions.

Analyse Chemischer Reaktionen

1-Bromo-4-[2-(pentyloxy)ethyl]benzene undergoes various types of chemical reactions due to the presence of the reactive bromine atom. These reactions include:

    Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions to form aryllithium species, which are useful intermediates in coupling reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-[2-(pentyloxy)ethyl]benzene has various scientific research applications, including:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s ability to undergo self-assembly processes due to electrostatic attractions and van der Waals forces makes it useful in material science research.

    Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, to form different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-[2-(pentyloxy)ethyl]benzene can be compared with other bromobenzene derivatives, such as:

    1-Bromo-4-ethylbenzene: This compound undergoes similar reactions, such as oxidation to form 4′-bromoacetophenone.

    1-Bromo-4-(methylsulfonyl)benzene: This compound can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form the corresponding N-aryl sulfonamide.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Eigenschaften

CAS-Nummer

918441-52-8

Molekularformel

C13H19BrO

Molekulargewicht

271.19 g/mol

IUPAC-Name

1-bromo-4-(2-pentoxyethyl)benzene

InChI

InChI=1S/C13H19BrO/c1-2-3-4-10-15-11-9-12-5-7-13(14)8-6-12/h5-8H,2-4,9-11H2,1H3

InChI-Schlüssel

CNBWSRZQPOKGIA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOCCC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.